3-(3-Ethynylphenyl)propan-1-ol
Description
3-(3-Ethynylphenyl)propan-1-ol is a tertiary alcohol characterized by a propan-1-ol backbone substituted with a 3-ethynylphenyl group at the third carbon. Similar compounds, such as halogenated or heterocyclic derivatives, are synthesized via C–H activation, nucleophilic substitution, or catalytic cross-coupling reactions .
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-(3-ethynylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H12O/c1-2-10-5-3-6-11(9-10)7-4-8-12/h1,3,5-6,9,12H,4,7-8H2 |
InChI Key |
YPTUMVPRILFKAC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC(=C1)CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 3-(2-Chlorophenyl)propan-1-ol: Molecular Formula: C₉H₁₁ClO Applications: Marketed for industrial use, with global production costs and profit analyses available . Synthesis: Produced via optimized manufacturing processes with detailed technological trends (e.g., catalytic chlorination) .
Heterocyclic Derivatives
- 3-(1H-Imidazol-5-yl)propan-1-ol: Synthesis: Purified via aqueous recrystallization (61% yield) and validated by mass spectrometry (m/z: 127 [M+1]) . Applications: Intermediate for bioactive molecules targeting indenylamino-pyrrolopyrimidine carboxylates .
- 3-(2-Phenylbenzo[b]furan-5-yl)propan-1-ol (130) :
Branched Alkyl and Aromatic Derivatives
Amino and Fluorinated Derivatives
- 3-(2-Aminophenyl)propan-1-ol hydrochloride: Molecular Formula: C₉H₁₄ClNO Applications: Investigated for its salt form’s stability in pharmaceutical formulations .
- 3-(3-(Difluoromethyl)phenyl)propan-1-ol (4m) :
Comparative Data Tables
Table 1: Key Properties of Selected Analogs
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